molecular formula C9H7NO2 B1331454 Cyanomethyl benzoate CAS No. 939-56-0

Cyanomethyl benzoate

Cat. No.: B1331454
CAS No.: 939-56-0
M. Wt: 161.16 g/mol
InChI Key: AMCQNAFTZBNILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanomethyl benzoate: is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyanomethyl benzoate involves its reactivity due to the presence of both the ester and cyano functional groups. The ester group can undergo hydrolysis, releasing benzoic acid, which has various biological activities. The cyano group can be reduced to an amine, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: Cyanomethyl benzoate is unique due to the presence of the cyanomethyl group, which provides distinct reactivity compared to other cyanobenzoate derivatives. This unique structure allows for specific applications in organic synthesis and potential biological activities .

Properties

IUPAC Name

cyanomethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQNAFTZBNILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298888
Record name cyanomethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-56-0
Record name 939-56-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyanomethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 50.0 g (0.41 mol) benzoic acid in 150 mL N,N-dimethylformamide 70.0 g (0.50 mol) potassium carbonate was added and the mixture was stirred until the evolution of gas has ceased. The reaction mixture was cooled to 0° C. and a solution of 29.0 mL (0.41 mol) bromoacetonitrile in 50 mL N,N-dimethylformamide was added dropwise. The reaction mixture was stirred overnight at room temperature. The solvent was evaporated and the residue was dissolved in 500 mL ethyl acetate. It was washed with water (3×150 mL), saturated aqueous sodium hydrogencarbonate (150 mL) and brine. The organic layer was separated and dried over anhydrous sodium sulfate. The drying agent was filtered off and the solvent was evaporated. The resulting crude product was purified by column chromatography (hexane-ethyl acetate 9:1 to 4:1) to yield cyanomethyl benzoate 62.6 g (95%). 1H-NMR (400 MHz; DMSO-d6): 7.98 (m, 2H), 7.69 (m, 1H), 7.54 (m, 2H), 5.20 (s, 2H); GCMS for C9H7NO2: 161 (M+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Aqueous sodium hydroxide solution (4N, 60 mL) was added to aqueous hydroxyacetonitrile solution (52%, 25 g), and benzoyl chloride (25 mL) was slowly added dropwise under ice-cooling. After warming to room temperature, the mixture was stirred at room temperature overnight. Ethyl acetate was added to the solvent, and the mixture was washed with saturated aqueous sodium hydrogen carbonate solution. The organic layer was dried over sodium sulfate, and the residue was purified by silica gel column chromatography to give the object product (27.5 g, 75%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanomethyl benzoate
Reactant of Route 2
Reactant of Route 2
Cyanomethyl benzoate
Reactant of Route 3
Reactant of Route 3
Cyanomethyl benzoate
Reactant of Route 4
Reactant of Route 4
Cyanomethyl benzoate
Reactant of Route 5
Reactant of Route 5
Cyanomethyl benzoate
Reactant of Route 6
Reactant of Route 6
Cyanomethyl benzoate
Customer
Q & A

Q1: What are the main applications of Cyanomethyl benzoate in organic synthesis?

A1: this compound and its derivatives serve as versatile building blocks in organic synthesis. Researchers have employed them in various reactions, including:

  • Synthesis of Spiro-isoindolinone dihydroquinazolinones: this compound reacts with 2-aminobenzamide in the presence of potassium bis(trimethylsilyl)amide (KHMDS) to yield spiro-isoindolinone dihydroquinazolinones. [] This reaction offers a novel one-step approach for constructing these complex heterocyclic compounds.
  • Synthesis of Batracylin and its Derivatives: A cascade cyclization reaction involving this compound and 5-nitro-2-aminobenzyl alcohol in trifluoroacetic acid provides a concise route to the anti-cancer agent batracylin and its derivatives. [, ] This method enables the construction of the B and C rings of batracylin in a single step.
  • Synthesis of Aminoisoquinolines and Isoquinolones: Nickel-catalyzed tandem reactions of functionalized aryl acetonitriles, including this compound derivatives, with arylboronic acids provide access to aminoisoquinolines and isoquinolones. [] This methodology offers an environmentally friendly approach using 2-methyltetrahydrofuran (2-MeTHF) as a green solvent.
  • Synthesis of 1-Naphthols and Xanthones: Divergent annulation reactions of Cyanomethyl benzoates with conjugated ynones, mediated by a base, lead to the formation of 1-naphthols or xanthones depending on the reaction conditions and substrates. []

Q2: Are there any reported studies on the self-condensation of this compound?

A2: Yes, there's research on the self-condensation of potassium 2-(cyanomethyl)benzoate. [] While details about the study are limited in the provided abstracts, this suggests the molecule's potential to undergo self-condensation under specific conditions, opening possibilities for further exploration.

Q3: Has the reaction of this compound derivatives with amines been explored?

A4: Yes, reactions of methyl 2-(cyanomethyl)benzoate derivatives with amines have been explored for the synthesis of 6- and 7-substituted 3-aminoisocarbostyril derivatives. [] This finding highlights the versatility of this compound derivatives as building blocks in synthesizing valuable heterocyclic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.